molecular formula C20H36O7 B12672550 Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 93980-61-1

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12672550
CAS No.: 93980-61-1
M. Wt: 388.5 g/mol
InChI Key: AINUDUZWTSLGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C20H36O7 and a molecular weight of 388.50 g/mol. It is known for its unique structure, which includes a tetradecyl group attached to a 2-hydroxypropane-1,2,3-tricarboxylate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Esterification: The formation of esters with alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Oxidation: The oxidation of the hydroxyl group to form ketones or aldehydes.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Formation of esters with various alcohols.

    Hydrolysis: Formation of 2-hydroxypropane-1,2,3-tricarboxylic acid and tetradecanol.

    Oxidation: Formation of ketones or aldehydes depending on the oxidizing agent used.

Scientific Research Applications

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.

Mechanism of Action

The mechanism of action of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
  • Hexadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
  • Octadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Uniqueness

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs .

Properties

CAS No.

93980-61-1

Molecular Formula

C20H36O7

Molecular Weight

388.5 g/mol

IUPAC Name

2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid

InChI

InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25)

InChI Key

AINUDUZWTSLGMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.